2-[1,5-dimethyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[15-DIMETHYL-3-(METHYLSULFANYL)-1H-INDOL-2-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[15-DIMETHYL-3-(METHYLSULFANYL)-1H-INDOL-2-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves multiple steps, starting from the preparation of the indole core. The indole core can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and the Madelung synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[15-DIMETHYL-3-(METHYLSULFANYL)-1H-INDOL-2-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen and the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
2-[15-DIMETHYL-3-(METHYLSULFANYL)-1H-INDOL-2-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[15-DIMETHYL-3-(METHYLSULFANYL)-1H-INDOL-2-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may influence signaling pathways related to cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Indole-2-carboxylic acid: Another indole derivative with distinct biological activities.
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
Uniqueness
2-[15-DIMETHYL-3-(METHYLSULFANYL)-1H-INDOL-2-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development .
Properties
Molecular Formula |
C20H19F3N2OS |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-(1,5-dimethyl-3-methylsulfanylindol-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C20H19F3N2OS/c1-12-8-9-16-13(10-12)19(27-3)17(25(16)2)11-18(26)24-15-7-5-4-6-14(15)20(21,22)23/h4-10H,11H2,1-3H3,(H,24,26) |
InChI Key |
YUJCUQKJBVLEPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2SC)CC(=O)NC3=CC=CC=C3C(F)(F)F)C |
Origin of Product |
United States |
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